molecular formula C20H19N3O B5910535 2-[(2-Methylphenyl)amino]-N'-[(Z)-(naphthalen-2-YL)methylidene]acetohydrazide

2-[(2-Methylphenyl)amino]-N'-[(Z)-(naphthalen-2-YL)methylidene]acetohydrazide

Cat. No.: B5910535
M. Wt: 317.4 g/mol
InChI Key: YJCYRXDHHNTWHX-XKZIYDEJSA-N
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Description

2-[(2-Methylphenyl)amino]-N’-[(Z)-(naphthalen-2-YL)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group (-CONHNH2) attached to an aromatic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylphenyl)amino]-N’-[(Z)-(naphthalen-2-YL)methylidene]acetohydrazide typically involves the condensation of 2-[(2-Methylphenyl)amino]acetohydrazide with naphthaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylphenyl)amino]-N’-[(Z)-(naphthalen-2-YL)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-[(2-Methylphenyl)amino]-N’-[(Z)-(naphthalen-2-YL)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyphenyl)amino]acetohydrazide
  • 2-[(4-Chlorophenyl)amino]acetohydrazide
  • 2-[(Phenylamino)methyl]phenol

Uniqueness

2-[(2-Methylphenyl)amino]-N’-[(Z)-(naphthalen-2-YL)methylidene]acetohydrazide is unique due to its specific structural features, such as the presence of both methylphenyl and naphthalenyl groups.

Properties

IUPAC Name

2-(2-methylanilino)-N-[(Z)-naphthalen-2-ylmethylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c1-15-6-2-5-9-19(15)21-14-20(24)23-22-13-16-10-11-17-7-3-4-8-18(17)12-16/h2-13,21H,14H2,1H3,(H,23,24)/b22-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCYRXDHHNTWHX-XKZIYDEJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C\C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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